molecular formula C21H21BrO5 B11505906 9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B11505906
M. Wt: 433.3 g/mol
InChI Key: DRNDYUYDKDCSTN-UHFFFAOYSA-N
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Description

9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound with a unique structure that includes bromine, ethoxy, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde with cyclohexanone in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the xanthene core structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the xanthene core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium thiolate

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydroxyl derivatives

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
  • 3-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

Uniqueness

Compared to similar compounds, 9-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE stands out due to its unique xanthene core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C21H21BrO5

Molecular Weight

433.3 g/mol

IUPAC Name

9-(3-bromo-5-ethoxy-4-hydroxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione

InChI

InChI=1S/C21H21BrO5/c1-2-26-17-10-11(9-12(22)21(17)25)18-19-13(23)5-3-7-15(19)27-16-8-4-6-14(24)20(16)18/h9-10,18,25H,2-8H2,1H3

InChI Key

DRNDYUYDKDCSTN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)Br)O

Origin of Product

United States

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